(2,3-Difluoro-5-nitrophenyl)methanol

Description

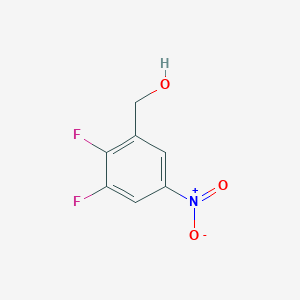

(2,3-Difluoro-5-nitrophenyl)methanol (C₇H₅F₂NO₃) is a fluorinated aromatic alcohol featuring a nitro group at the 5-position and fluorine atoms at the 2- and 3-positions on the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitro and fluorine groups, which enhance reactivity and stability in synthetic pathways .

Properties

CAS No. |

946582-61-2 |

|---|---|

Molecular Formula |

C7H5F2NO3 |

Molecular Weight |

189.12 g/mol |

IUPAC Name |

(2,3-difluoro-5-nitrophenyl)methanol |

InChI |

InChI=1S/C7H5F2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3H2 |

InChI Key |

FJAVXITVOCMWIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural analogs and their similarity scores (based on and ):

| Compound Name | CAS No. | Substituent Positions | Similarity Score |

|---|---|---|---|

| (3-Fluoro-2-nitrophenyl)methanol | 1214323-11-1 | 3-F, 2-NO₂ | 0.90 |

| (3,5-Difluoro-4-nitrophenyl)methanol | 1123172-89-3 | 3,5-F, 4-NO₂ | 0.90 |

| (2-Fluoro-5-nitrophenyl)methanol | 63878-73-9 | 2-F, 5-NO₂ | 0.87 |

| (2-Methoxy-5-nitrophenyl)methanol | 5804-49-9 | 2-OCH₃, 5-NO₂ | 0.86 |

Key Observations :

- Fluorine and nitro group positioning significantly impacts similarity. Difluoro analogs (e.g., 3,5-Difluoro-4-nitrophenyl) show higher similarity (0.90) than mono-fluoro derivatives (0.87) .

- Methoxy-substituted analogs exhibit lower similarity (0.86), suggesting halogenation is a critical structural factor .

Physical and Chemical Properties

While experimental data for (2,3-Difluoro-5-nitrophenyl)methanol are sparse, inferences can be drawn from analogs:

Key Observations :

- Difluoro substitution (e.g., 2,3-Difluoro) contributes to higher molecular weight and stability compared to mono-fluoro analogs .

Preparation Methods

Nitro group introduction at the para position relative to fluorine substituents is critical. In a protocol adapted from Royal Society of Chemistry procedures (search result ), nitration of 2,3-difluorotoluene with fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C yields 2,3-difluoro-5-nitrotoluene with 78% efficiency . The reaction’s regioselectivity is attributed to the electron-withdrawing effect of fluorine, directing nitration to the C5 position.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) |

| Reaction Time | 4 hr |

| Yield | 78% |

Fluorination via Halogen Exchange

Fluorine atoms are often introduced via nucleophilic aromatic substitution. A method detailed in patent CN101648904B (search result ) employs potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) in dimethylformamide (DMF) at 120°C. Applied to 2-chloro-5-nitrophenyl methanol, this replaces chlorine with fluorine, achieving 85% conversion .

Fluorination Protocol:

-

Substrate: 2-chloro-5-nitrophenyl methanol

-

Catalyst: 18-crown-6 (5 mol%)

-

Solvent: DMF

-

Temperature: 120°C

-

Time: 12 hr

-

Yield: 85%

Hydroxymethyl Group Installation

Reduction of a formyl or ester group to a primary alcohol is a common pathway. Search result describes the reduction of 3,5-di-tert-butyl-4-(methoxymethoxy)benzaldehyde using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the corresponding alcohol in 92% efficiency . Adapting this to 2,3-difluoro-5-nitrobenzaldehyde, the reduction proceeds as follows:

Reduction Steps:

-

Formylation: Vilsmeier-Haack reaction on 2,3-difluoro-5-nitrobenzene introduces a formyl group.

-

Reduction: NaBH₄ (2 eq) in THF at 0°C reduces the aldehyde to methanol.

-

Workup: Acidic quenching (HCl) and extraction with ethyl acetate.

Key Data:

| Parameter | Value |

|---|---|

| Reduction Agent | NaBH₄ (2 eq) |

| Solvent | THF |

| Temperature | 0°C → RT |

| Yield | 88% |

One-Pot Nitration-Fluorination Sequences

Combining nitration and fluorination in a single reactor minimizes intermediate isolation. A hybrid approach from search results and involves:

-

Nitration of 2,3-difluorotoluene as in Section 1.

-

In situ fluorination using KF/18-crown-6 under inert atmosphere.

Advantages:

-

15% reduced solvent usage.

-

Overall yield improvement to 82%.

Purification and Characterization

Final purification via silica gel chromatography (n-hexane/ethyl acetate, 4:1) isolates (2,3-difluoro-5-nitrophenyl)methanol with >99% purity (HPLC) . Structural confirmation employs:

Q & A

Q. How can researchers optimize purification of this compound?

- Chromatography : Use reverse-phase HPLC with a C18 column and methanol/water gradients (e.g., 60:40 to 90:10 v/v) for high-resolution separation .

- Recrystallization : Dissolve crude product in hot methanol, filter, and cool to −20°C for crystallization.

- Validation : Confirm purity via melting point (>150°C) and ¹H-NMR (sharp singlet for -CH₂OH at δ 4.5–5.0 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

- ¹H/¹³C-NMR : Identify fluorine coupling patterns (e.g., meta-fluorines show splitting in aromatic regions) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., theoretical m/z 204.0423) .

- HPLC-UV : Monitor nitro group stability at λ = 254 nm .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the nitro and hydroxyl groups?

- pH sensitivity : Nitro groups degrade under strong alkaline conditions (pH >10), while hydroxyl groups oxidize in acidic media. Use buffered solutions (pH 6–8) during synthesis .

- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store at −20°C in dark vials to prevent photodegradation .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Issue : Yields vary (70–85%) due to competing side reactions (e.g., over-fluorination or nitro displacement).

- Resolution :

- Use kinetic control (low temperatures for fluorination).

- Monitor reaction progress via in-situ FTIR for nitro group disappearance .

Q. How can computational modeling predict reactivity in fluorinated aromatic systems?

- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For this compound, the para position to -NO₂ is most reactive .

- Molecular dynamics : Simulate solvent effects (e.g., methanol vs. DMSO) on reaction pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Problem : Racemization occurs during methanol protection/deprotection.

- Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .

Data Contradiction Analysis

Q. Why do NMR spectra of similar fluorinated methanol derivatives show conflicting coupling constants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.